6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Description
6-{[(2-Ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is a thiazolo[4,5-d]pyrimidine derivative characterized by a fused thiazole-pyrimidine core. Key structural features include:
- Position 6: A [(2-ethylphenyl)carbamoyl]methyl substituent, contributing steric bulk and lipophilicity.
- Position 3: A carboxamide group, a common pharmacophore in bioactive heterocycles.
- Position 7: A keto group, which may influence hydrogen-bonding interactions.
This scaffold is associated with diverse pharmacological activities, including modulation of neuronal receptors (e.g., α7 nAChR) and chemokine antagonism, as seen in structurally related compounds .
Properties
IUPAC Name |
6-[2-(2-ethylanilino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-2-9-5-3-4-6-10(9)19-11(22)7-21-8-18-12-13(15(17)23)20-25-14(12)16(21)24/h3-6,8H,2,7H2,1H3,(H2,17,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDACNBJZRWLSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide can be achieved through multiple synthetic routes. One common method involves the condensation of N-methyl-1,2-phenylenediamine with carbon disulfide, followed by subsequent reactions to form the desired product . Industrial production methods may involve the use of microwave irradiation to facilitate the reaction, especially when dealing with less nucleophilic aromatic amines .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aliphatic amines typically results in the formation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
Scientific Research Applications
6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, particularly in the context of hybrid peptides . In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act on methionine aminopeptidase, an enzyme involved in protein processing . The compound’s effects are mediated through its ability to bind to and modulate the activity of this enzyme, leading to various downstream effects.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Position 3 Carboxamide : A conserved feature in JWX-A0108, BI71867, and the target compound, suggesting its role in binding interactions (e.g., hydrogen bonding with receptors) .
- Position 6 Substituents :
- Aryl Groups : JWX-A0108’s 2-chloro-6-methylphenyl group enhances α7 nAChR affinity compared to simpler aryl substituents . The target’s 2-ethylphenyl group may offer balanced lipophilicity and steric effects.
- Piperazine Moieties : BI71867’s 4-fluorophenylpiperazine group could improve pharmacokinetics but may shift target specificity .
- Thiazolo vs. Pyrido Cores : Pyrido[3,4-d]pyrimidines show divergent SAR from thiazolo analogues, with reduced CXCR2 antagonism in , underscoring the thiazolo ring’s importance for specific activities .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: Piperazine-containing derivatives (e.g., BI71867) likely exhibit enhanced solubility due to basic nitrogen atoms .
- Crystallinity : Derivatives like Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () demonstrate distinct crystal packing via C–H···O interactions, which could influence formulation stability .
Biological Activity
The compound 6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is a thiazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and mechanism of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring fused to a pyrimidine ring. Its molecular formula is with a molecular weight of approximately 365.39 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. A common method includes the condensation of 2-ethylphenyl isocyanate with a suitable thiazolopyrimidine precursor in an organic solvent like dichloromethane or tetrahydrofuran. The reaction is facilitated by a base such as triethylamine to yield the desired product through subsequent oxidation and cyclization steps .
1. Anti-inflammatory Activity
Research indicates that compounds similar to 6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide exhibit significant anti-inflammatory properties. For instance:
- In vitro studies have shown potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- In vivo assays , such as carrageenan-induced paw edema in rats, demonstrated that thiazolopyrimidine derivatives possess anti-inflammatory effects similar to indomethacin .
2. Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by targeting specific molecular pathways involved in cell proliferation and apoptosis. Research indicates that derivatives with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways .
3. Enzyme Inhibition
The mechanism of action for 6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide may involve the inhibition of various enzymes:
- It is hypothesized to inhibit kinases and proteases critical for cellular signaling and function .
- Specific studies have shown enhanced inhibitory effects on COX enzymes compared to other inflammatory mediators .
Case Studies
Several case studies have highlighted the biological activity of thiazolopyrimidine derivatives:
- Study on COX Inhibition : A set of synthesized compounds showed varying degrees of COX inhibition with some exhibiting IC50 values lower than standard drugs used for treating inflammation .
- Anticancer Activity Assessment : In vitro tests on several cancer cell lines revealed that specific derivatives induced significant cytotoxic effects through apoptosis pathways .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
